
2-Acetamidophenyl thioacetate
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Overview
Description
2-Acetamidophenyl thioacetate is an organic compound that belongs to the class of thioesters It is characterized by the presence of an acetamido group attached to a phenyl ring, which is further linked to a thioacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamidophenyl thioacetate typically involves the reaction of 2-acetamidophenol with thioacetic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the thioester bond. The general reaction scheme is as follows:
2-Acetamidophenol+Thioacetic Acid→2-Acetamidophenyl Thioacetate+Water
The reaction conditions often include the use of a catalyst such as hydrochloric acid or sulfuric acid to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-Acetamidophenyl thioacetate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
2-Acetamidophenyl thioacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-acetamidophenyl thioacetate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis to release the active acetamidophenol, which can then interact with biological targets such as enzymes or receptors. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and microbial growth.
Comparison with Similar Compounds
2-Acetamidophenol: Shares the acetamido group but lacks the thioester moiety.
Thioacetic Acid: Contains the thioester group but lacks the phenyl and acetamido groups.
Acetaminophen: Similar in structure but lacks the thioester group.
Uniqueness: 2-Acetamidophenyl thioacetate is unique due to the presence of both the acetamido and thioester groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.
Biological Activity
2-Acetamidophenyl thioacetate (CAS No. 28045-65-0) is an organosulfur compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound consists of an acetamido group attached to a phenyl ring, along with a thioacetate moiety. Its unique structure allows it to participate in various biochemical interactions:
- Molecular Formula : C10H11NO2S
- Molecular Weight : 213.26 g/mol
- IUPAC Name : 2-(Acetamidophenyl) thioacetate
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its efficacy against various bacterial strains has been documented, suggesting its potential as a therapeutic agent in treating infections. For instance, studies have shown that compounds containing thioacetate groups can inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting their broad-spectrum antimicrobial potential.
Interaction with Biological Macromolecules
The compound has been shown to interact with biological macromolecules such as proteins and nucleic acids. Notably, it can modify thiol-containing amino acids like cysteine, which may lead to implications in targeted drug delivery systems and the probing of protein functions. This reactivity is crucial for understanding how this compound can influence cellular processes.
Neuroprotective Effects
A study comparing various benzamide derivatives indicated that while many did not provide neuroprotection, certain sulfur-containing compounds exhibited modest neuroprotective activity at lower concentrations. This suggests that this compound may have potential applications in neurodegenerative disease models .
Structure-Activity Relationship Studies
Quantitative structure-activity relationship (QSAR) studies have been employed to understand the biological activity of substituted benzamides, including derivatives similar to this compound. These studies often focus on the influence of substituents on hydrogen bonding and overall biological efficacy .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical routes, commonly involving the reaction of an acetamidophenol with thioacetic acid under controlled conditions. The following table summarizes some synthesis methods:
Synthesis Method | Description |
---|---|
Direct Acetylation | Reaction of acetamidophenol with thioacetic acid in the presence of an acid catalyst. |
Nucleophilic Substitution | Use of an appropriate nucleophile to replace a leaving group in a precursor compound. |
Q & A
Q. Basic: What are the common synthetic routes for preparing 2-acetamidophenyl thioacetate, and how are reaction conditions optimized?
Answer:
this compound can be synthesized via nucleophilic substitution or coupling reactions. A key method involves substituting halogenated intermediates (e.g., bromides) with thioacetate groups using reagents like thioacetic acid or resin-grafted thioacetates (e.g., Amberlyte®) . For example, bromomethyl benzoquinolizinium bromide reacts with thioacetic acid to yield thioacetate derivatives in high yields (83%) . Optimization includes adjusting reaction time, temperature, and stoichiometry to minimize side reactions. Coupling reagents like DIC/OxymaPure are also effective for forming α-ketoamino acid esters with 2-acetamidophenyl motifs, which can be adapted for thioacetate synthesis .
Q. Advanced: How do competing reaction pathways (e.g., oxidation vs. reduction) impact the stability and functionalization of this compound?
Answer:
Thioacetates are prone to oxidation (forming sulfoxides/sulfones) and reduction (yielding thiols), which must be controlled during synthesis and storage . For instance, fluorinated thioacetates undergo oxidation under aerobic conditions, requiring inert atmospheres for stability . Reduction with hydrazine efficiently deprotects thioacetates to free thiols, critical for subsequent bioconjugation or metal complexation . Researchers must balance reaction conditions (e.g., pH, redox agents) to prevent unintended transformations. Contradictions in reported yields (e.g., 83% vs. 91% in multi-step syntheses) often arise from differences in purification methods or reagent quality .
Q. Basic: What analytical techniques are essential for characterizing this compound and verifying purity?
Answer:
Key techniques include:
- NMR Spectroscopy : 1D/2D NMR confirms structure and detects isomers (e.g., cis/trans configurations) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- Chromatography : HPLC or GC (≥98% purity standards) ensures batch consistency, as seen in forensic-grade thioacetate analogs .
- Elemental Analysis : Quantifies C, H, N, S content to confirm stoichiometry .
Q. Advanced: How can structural modifications of this compound enhance its biochemical selectivity (e.g., MAO-A inhibition)?
Answer:
Modifying the acetamido or thioacetate groups alters bioactivity. For example, α-ketoamino acid esters with 2-acetamidophenyl moieties exhibit MAO-A selectivity due to hydrogen bonding with the enzyme’s active site . Advanced strategies include:
- Substituent Tuning : Introducing electron-withdrawing groups (e.g., nitro) to enhance binding affinity.
- Protection/Deprotection : Using thioacetates as transient protecting groups for thiols, enabling site-specific conjugation in proteomic studies .
- Hybrid Derivatives : Combining thioacetate with fluorinated alkyl chains to improve membrane permeability .
Q. Basic: What are the primary research applications of this compound in medicinal chemistry?
Answer:
This compound is used in:
- Enzyme Inhibition Studies : As a precursor for thiol-reactive probes targeting cysteine proteases or oxidoreductases .
- Drug Conjugates : Facilitating controlled release via thioester cleavage under physiological conditions .
- Biochemical Assays : Serving as a substrate for Ellman’s reagent (DTNB) to quantify free thiols .
Q. Advanced: How do solvent polarity and pH influence the reactivity of this compound in nucleophilic acyl substitution reactions?
Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating substitution rates . Nonpolar solvents may favor aggregation, reducing reactivity.
- pH Dependence : Acidic conditions protonate the thioester oxygen, increasing electrophilicity. Alkaline conditions promote hydrolysis, competing with desired substitutions . Optimal pH ranges (6–8) balance reactivity and stability, as demonstrated in ruthenium complex syntheses .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation exposure, as advised for thiophene-based thioacetates .
- Storage : Store at –20°C in airtight containers to prevent oxidation/hydrolysis .
Q. Advanced: What statistical methods are recommended for resolving contradictions in reaction yield data for thioacetate derivatives?
Answer:
- ANOVA/T-Tests : Compare yields across reaction conditions (e.g., temperature, catalyst loading) to identify significant variables .
- Multivariate Analysis : Principal Component Analysis (PCA) reduces dimensionality in datasets with multiple parameters (e.g., solvent, pH, time) .
- Error Propagation Models : Quantify uncertainty in multi-step syntheses, addressing discrepancies in cumulative yields .
Q. Basic: How is this compound utilized in proteomics and protein modification studies?
Answer:
The thioacetate group acts as a masked thiol, enabling site-specific protein labeling. For example:
Deprotection : Hydrazine cleaves the thioester to generate free thiols for disulfide bond formation .
Conjugation : Thiol-reactive probes (e.g., maleimides) attach to proteins for fluorescence tagging or affinity purification .
Q. Advanced: What mechanistic insights explain the divergent reactivity of this compound compared to aryl thioacetates with electron-donating groups?
Answer:
The electron-withdrawing acetamido group increases the electrophilicity of the thioester carbonyl, enhancing susceptibility to nucleophilic attack. In contrast, electron-donating groups (e.g., methoxy) reduce reactivity, as shown in comparative studies of S-phenyl thioacetate derivatives . Kinetic studies using Hammett plots can quantify these electronic effects, guiding rational design of thioacetate-based probes.
Properties
CAS No. |
28045-65-0 |
---|---|
Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
O-(2-acetamidophenyl) ethanethioate |
InChI |
InChI=1S/C10H11NO2S/c1-7(12)11-9-5-3-4-6-10(9)13-8(2)14/h3-6H,1-2H3,(H,11,12) |
InChI Key |
OFYPTJKINUWOPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OC(=S)C |
Origin of Product |
United States |
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